Cas no 2034342-26-0 (2-(1,2-benzoxazol-3-yl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}acetamide)
![2-(1,2-benzoxazol-3-yl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}acetamide structure](https://www.kuujia.com/scimg/cas/2034342-26-0x500.png)
2-(1,2-benzoxazol-3-yl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(1,2-benzoxazol-3-yl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]acetamide
- 2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide
- 2-(1,2-benzoxazol-3-yl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}acetamide
-
- Inchi: 1S/C19H15N3O3/c23-19(11-15-14-4-1-2-5-17(14)25-22-15)21-12-13-7-8-20-16(10-13)18-6-3-9-24-18/h1-10H,11-12H2,(H,21,23)
- InChI Key: UWIYDCZFMWECGV-UHFFFAOYSA-N
- SMILES: O1C2=C([H])C([H])=C([H])C([H])=C2C(C([H])([H])C(N([H])C([H])([H])C2C([H])=C([H])N=C(C3=C([H])C([H])=C([H])O3)C=2[H])=O)=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 461
- Topological Polar Surface Area: 81.2
- XLogP3: 2.1
2-(1,2-benzoxazol-3-yl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6515-1302-3mg |
2-(1,2-benzoxazol-3-yl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}acetamide |
2034342-26-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6515-1302-30mg |
2-(1,2-benzoxazol-3-yl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}acetamide |
2034342-26-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6515-1302-20mg |
2-(1,2-benzoxazol-3-yl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}acetamide |
2034342-26-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6515-1302-2mg |
2-(1,2-benzoxazol-3-yl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}acetamide |
2034342-26-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6515-1302-5mg |
2-(1,2-benzoxazol-3-yl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}acetamide |
2034342-26-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6515-1302-50mg |
2-(1,2-benzoxazol-3-yl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}acetamide |
2034342-26-0 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6515-1302-10μmol |
2-(1,2-benzoxazol-3-yl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}acetamide |
2034342-26-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6515-1302-2μmol |
2-(1,2-benzoxazol-3-yl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}acetamide |
2034342-26-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6515-1302-10mg |
2-(1,2-benzoxazol-3-yl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}acetamide |
2034342-26-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6515-1302-1mg |
2-(1,2-benzoxazol-3-yl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}acetamide |
2034342-26-0 | 1mg |
$54.0 | 2023-09-08 |
2-(1,2-benzoxazol-3-yl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}acetamide Related Literature
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
Additional information on 2-(1,2-benzoxazol-3-yl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}acetamide
Research Briefing on 2-(1,2-benzoxazol-3-yl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}acetamide (CAS: 2034342-26-0)
In recent years, the compound 2-(1,2-benzoxazol-3-yl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}acetamide (CAS: 2034342-26-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzoxazole and furan-pyridine hybrid structure, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. The following briefing provides an overview of the latest research findings related to this compound, highlighting its synthesis, biological activity, and potential clinical applications.
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}acetamide involves a multi-step process that includes the condensation of benzoxazole derivatives with furan-pyridine intermediates. Recent studies have optimized this synthesis to improve yield and purity, making it more feasible for large-scale production. The compound's structural features, including its planar aromatic systems and flexible acetamide linker, are believed to contribute to its high affinity for specific biological targets, such as kinases and G-protein-coupled receptors (GPCRs).
In vitro and in vivo studies have demonstrated that 2-(1,2-benzoxazol-3-yl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}acetamide exhibits potent inhibitory activity against several disease-relevant targets. For instance, it has been shown to effectively inhibit the activity of cyclin-dependent kinases (CDKs), which are implicated in cancer progression. Additionally, preliminary data suggest that this compound may have anti-inflammatory properties, potentially through the modulation of NF-κB signaling pathways. These findings position it as a promising candidate for further development in oncology and inflammatory diseases.
Despite its promising biological activity, challenges remain in the clinical translation of 2-(1,2-benzoxazol-3-yl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}acetamide. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structural optimization and pharmacokinetic studies. Recent advancements in computational modeling and high-throughput screening have provided valuable insights into the compound's structure-activity relationships (SAR), enabling researchers to design more potent and selective analogs.
In conclusion, 2-(1,2-benzoxazol-3-yl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}acetamide represents a compelling area of research in chemical biology and drug discovery. Its unique structural features and diverse biological activities make it a valuable tool for understanding complex biological pathways and developing novel therapeutics. Ongoing research efforts are expected to further elucidate its mechanisms of action and expand its therapeutic potential, paving the way for future clinical applications.
2034342-26-0 (2-(1,2-benzoxazol-3-yl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}acetamide) Related Products
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 849353-34-0(4-bromopyrimidin-5-amine)



